molecular formula C12H18O4 B1625413 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan CAS No. 6338-34-7

3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan

Cat. No.: B1625413
CAS No.: 6338-34-7
M. Wt: 226.27 g/mol
InChI Key: VPRMGOPLYBDBLB-WRWGMCAJSA-N
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Description

Significance of Bio-based Fused Heterocyclic Systems in Sustainable Chemical Synthesis and Materials Science

Bio-based fused heterocyclic systems are at the forefront of sustainable chemical synthesis, offering a green alternative to their fossil-fuel-derived counterparts. These structures are often derived from abundant biomass, such as sugars, and their inherent chirality and functionality make them valuable starting materials for complex chemical transformations. The use of these systems aligns with the principles of green chemistry by utilizing renewable feedstocks and often enabling more efficient and atom-economical synthetic routes. bldpharm.comresearchgate.net In materials science, these bio-based scaffolds are instrumental in the development of novel polymers, resins, and composites with enhanced properties and a reduced environmental footprint. researchgate.net The incorporation of these rigid, bicyclic structures can improve the thermal and mechanical properties of polymers. mdpi.com

Overview of Hexahydrofuro[3,2-b]furan Derivatives: Structural Motifs and Synthetic Accessibility

The hexahydrofuro[3,2-b]furan ring system is a core structural motif found in a class of dianhydrohexitols, with isosorbide (B1672297), isomannide (B1205973), and isoidide being the most common isomers. dntb.gov.uarsc.org These compounds are derived from the dehydration of sugar alcohols like sorbitol and mannitol. rsc.orgresearchgate.net The rigid V-shaped structure of the hexahydrofuro[3,2-b]furan scaffold imparts unique stereochemical properties to its derivatives.

The synthetic accessibility of these derivatives is a key factor in their widespread use. The hydroxyl groups on the scaffold can be readily functionalized through various chemical reactions, including etherification, esterification, and polymerization. dntb.gov.uarsc.org For instance, the allylation of the hydroxyl groups of isosorbide using allyl bromide in a basic aqueous medium is a common method to produce diallyl ethers. mdpi.com This straightforward functionalization allows for the introduction of reactive handles, such as the allyl groups in 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan, which can then be used in a variety of subsequent chemical transformations. rsc.org

Research Trajectories and Academic Relevance of this compound

The academic and industrial interest in this compound, also known as isosorbide diallyl ether, stems from its potential as a versatile bio-based monomer and cross-linking agent. The two terminal allyl groups are amenable to a range of polymerization techniques and chemical modifications.

One significant research trajectory involves the use of this compound in the synthesis of novel polymers. The allyl groups can participate in thiol-ene "click" chemistry, a highly efficient and versatile reaction, to form cross-linked polycarbonate elastomers. rsc.org These materials exhibit optical transparency, flexibility, and the potential for hydrolytic degradation into benign products, making them attractive for biomedical and renewable plastic applications. rsc.org

Another area of investigation is the further functionalization of the allyl groups. For example, reductive hydroformylation can convert the carbon-carbon double bonds into primary alcohol functions. dntb.gov.uamdpi.com This transformation opens up possibilities for creating new bio-based polyesters and polyurethanes, thereby expanding the utility of the original isosorbide-derived scaffold. mdpi.com The ability to introduce new functionalities highlights the role of this compound as a key intermediate in the synthesis of more complex, high-value bio-based chemicals and materials.

Chemical Data for this compound

PropertyValueSource
CAS Number 103536-97-6 mdpi.combiosynth.com
Molecular Formula C₁₂H₁₈O₄ mdpi.combiosynth.com
Molecular Weight 226.27 g/mol mdpi.combiosynth.com
SMILES C=CCOC1COC2C1OCC2OCC=C bldpharm.commdpi.com
Boiling Point 317 °C mdpi.combiosynth.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-bis(prop-2-enoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-3-5-13-9-7-15-12-10(14-6-4-2)8-16-11(9)12/h3-4,9-12H,1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRMGOPLYBDBLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1COC2C1OCC2OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90979539
Record name 1,4:3,6-Dianhydro-2,5-di-O-prop-2-en-1-ylhexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90979539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6338-34-7
Record name 1,4:3,6-Dianhydro-2,5-di-O-prop-2-en-1-ylhexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90979539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3,6 Bis Allyloxy Hexahydrofuro 3,2 B Furan

Strategic Utilization of Biomass-Derived Precursors for the Hexahydrofuro[3,2-b]furan Core

The core structure of 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan is the hexahydrofuro[3,2-b]furan scaffold. The strategic use of precursors derived from biomass is a key feature of its synthesis, aligning with the principles of green chemistry.

Isosorbide (B1672297) as a Key Renewable Starting Material for Hexahydrofuro[3,2-b]furan Scaffold Synthesis.researchgate.netresearchgate.net

Isosorbide, a diol with the chemical formula (3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol, is a pivotal starting material for the synthesis of the hexahydrofuro[3,2-b]furan scaffold. bldpharm.com Derived from the double dehydration of D-sorbitol, which is obtained from the hydrogenation of glucose from starch or lignocellulosic biomass, isosorbide is a recognized bio-based platform chemical. researchgate.netacs.org Its rigid, V-shaped structure and inherent chirality make it an attractive building block for a variety of chemical products, including polymers and pharmaceuticals. researchgate.netmdpi.com The U.S. Department of Energy has even listed isosorbide as one of the top value-added chemicals from biomass. researchgate.net The use of isosorbide provides a direct and renewable route to the desired fused furan (B31954) ring system. researchgate.net

Chemical Derivatization Approaches for Bifunctional Hexahydrofuro[3,2-b]furan Intermediates

The conversion of isosorbide into bifunctional intermediates is a critical step in the synthesis of more complex derivatives. The two hydroxyl groups of isosorbide, one endo and one exo, exhibit different reactivities, which can be exploited for selective functionalization. mdpi.comscienceopen.com Various chemical derivatization strategies are employed to introduce different functional groups, creating versatile intermediates for further reactions. researchgate.net For instance, the hydroxyl groups can be converted to other functionalities, such as amines or esters, to modulate the reactivity and properties of the resulting molecules. mdpi.comresearchgate.net These derivatization approaches are essential for preparing the diol for subsequent allylation.

Allylation Protocols for Selective Etherification of the Hexahydrofuro[3,2-b]furan Diol

The introduction of allyl groups onto the hexahydrofuro[3,2-b]furan diol is achieved through etherification, a process that requires careful control to ensure the desired outcome.

Optimization of Reaction Conditions for Dual Allyloxy Group Introduction

The dual allylation of the isosorbide diol to form this compound involves the reaction of both hydroxyl groups with an allylating agent. The optimization of reaction conditions is crucial for achieving high yields and selectivity. researchgate.net Key parameters that are often optimized include the choice of solvent, base, temperature, and the nature of the allylating agent (e.g., allyl bromide or allyl chloride). researchgate.net Phase-transfer catalysis has been shown to be effective in improving the efficiency of the reaction. researchgate.net The goal is to facilitate the reaction of both the endo and exo hydroxyl groups to achieve complete etherification. scienceopen.com

Below is a table summarizing typical parameters considered in the optimization of the allylation of isosorbide:

ParameterOptionsDesired Outcome
Solvent Dimethyl sulfoxide (B87167) (DMSO), Toluene, etc. researchgate.netHigh solubility of reactants, favorable reaction kinetics. researchgate.net
Base Potassium carbonate (K₂CO₃), Sodium hydride (NaH), etc. scienceopen.comEfficient deprotonation of hydroxyl groups without side reactions.
Temperature Varies depending on solvent and base, e.g., 155°C. researchgate.netSufficient energy for reaction to proceed at a reasonable rate while minimizing degradation.
Allylating Agent Allyl bromide, Allyl chlorideHigh reactivity and availability.
Catalyst Phase-transfer catalysts (e.g., crown ethers) researchgate.netEnhanced reaction rate and yield, especially in biphasic systems. researchgate.net

Mechanistic Insights into the Allylation Process

The allylation of an alcohol typically proceeds via a Williamson ether synthesis mechanism. This involves the deprotonation of the alcohol by a base to form an alkoxide, which then acts as a nucleophile and attacks the electrophilic carbon of the allyl halide in an SN2 reaction. In the case of isosorbide, this process occurs at both the endo- and exo-hydroxyl groups. The reactivity of these two hydroxyl groups can differ due to steric hindrance, with the exo-hydroxyl group generally being more accessible. scienceopen.com

The reaction can be influenced by various factors, including the strength of the base and the nature of the solvent. A strong base is required to generate the alkoxide, and a polar aprotic solvent is often used to solvate the cation of the base and increase the nucleophilicity of the alkoxide. The mechanism of allylation in more complex catalytic systems, such as those involving transition metals like gold, can be more intricate, involving steps like olefin activation and reductive elimination. acs.orgacs.orgnih.gov

Chemical Reactivity and Transformation Chemistry of 3,6 Bis Allyloxy Hexahydrofuro 3,2 B Furan

Reactions Involving the Allyloxy Moieties

The presence of two terminal alkene functionalities in the allyloxy groups dictates a significant portion of the reactivity of 3,6-bis(allyloxy)hexahydrofuro[3,2-b]furan. These moieties readily participate in isomerization, metathesis, and radical-mediated reactions.

Isomerization Reactions of Allyl Ethers to Propenyl Ethers

The isomerization of the allyl ether groups in this compound to the corresponding (Z)- and (E)-propenyl ethers is a significant and often competing reaction, particularly in the presence of transition metal catalysts. researchgate.netnih.gov This transformation is a key consideration in reactions targeting the terminal double bonds, such as hydroformylation.

In the context of reductive hydroformylation using a rhodium/amine catalytic system, the isomerization to propenyl ethers is a prominent concurrent reaction. nih.gov The reaction conditions, including the choice of catalyst and ligands, can influence the extent of isomerization versus other desired transformations. For instance, certain rhodium-based catalysts are known to promote this double bond migration. researchgate.net The formation of these propenyl ethers can be seen as an intermediate step towards other functional groups or as an undesired side reaction, depending on the synthetic goal. The propenyl ether isomers, once formed, may exhibit different reactivity compared to the parent allyl ethers. researchgate.net

Catalyst SystemReactantMajor ProductsReference
[Rh(acac)(CO)2/NR3]This compoundIsosorbide (B1672297) bis(propenyl) ether, hydroformylated products nih.gov
Ruthenium complexes (e.g., [RuClH(CO)(PPh3)3])Allyl aryl ethers1-Propenyl aryl ethers researchgate.net

Cross-Metathesis Reactions

Cross-metathesis (CM) is a powerful tool for the formation of new carbon-carbon double bonds, and the terminal alkenes of this compound are amenable to this transformation. organic-chemistry.orgnih.gov This reaction involves the exchange of alkylidene groups between two different olefins, typically catalyzed by ruthenium-based complexes like Grubbs' or Hoveyda-Grubbs catalysts. organic-chemistry.orgillinois.edu

The cross-metathesis of this compound with various olefin partners can lead to the synthesis of a diverse range of functionalized isosorbide derivatives. The selectivity of the reaction, affording either the mono- or bis-cross-metathesis product, can often be controlled by the stoichiometry of the reactants and the specific catalyst used. nih.gov For instance, reacting this compound with an excess of a partner olefin would favor the formation of the bis-substituted product. This strategy allows for the introduction of new functional groups, such as esters, silanes, or other alkyl chains, onto the isosorbide scaffold. nih.govgoogle.com

CatalystReactant AReactant BPotential ProductsReference
Grubbs' or Hoveyda-Grubbs CatalystsThis compoundTerminal Olefin (e.g., acrylates, vinyl silanes)Mono- and bis-cross-metathesis products organic-chemistry.orgnih.gov

Radical Addition and Cyclization Pathways

The allyl groups of this compound can undergo radical addition reactions. These reactions are typically initiated by a radical species that adds to the carbon-carbon double bond, generating a new radical intermediate which can then be trapped or undergo further reactions. rsc.org For example, the addition of a thiol radical (RS•) would lead to the formation of a thioether.

Furthermore, intramolecular radical cyclization presents a potential pathway for creating more complex, fused ring systems. wikipedia.org If a radical can be generated elsewhere in the molecule, it could cyclize onto one of the allyl groups. The regioselectivity of such cyclizations is generally governed by Baldwin's rules, with 5-exo cyclizations being kinetically favored. wikipedia.orgrsc.org While specific examples of radical cyclization starting from this compound are not extensively documented, the principles of radical chemistry suggest that such transformations are feasible under appropriate conditions, for instance, using radical initiators like AIBN or via photoredox catalysis. rsc.orgnih.gov

Transformations of the Hexahydrofuro[3,2-b]furan Bicyclic System

The hexahydrofuro[3,2-b]furan core, while generally stable, can be subjected to transformations such as ring-opening polymerization under specific conditions and functional group interconversions at its substituent positions.

Ring-Opening Polymerization Initiated from the Cyclic Ether Scaffolds

Ring-opening polymerization (ROP) is a common method for producing polymers from cyclic monomers. iaamonline.org While the hexahydrofuro[3,2-b]furan system in this compound is relatively stable, derivatives of isosorbide with more strained ring systems can undergo ROP. For instance, the cationic or quasi-zwitterionic ring-opening polymerization of an annulated isosorbide derivative, 1,4:2,5:3,6-trianhydro-d-mannitol, has been demonstrated to produce both linear and cyclic polyethers. acs.org This suggests that with appropriate catalytic systems, the bicyclic ether core of isosorbide derivatives could potentially be opened to form polymeric materials. The success of such a polymerization would heavily depend on the ability to overcome the thermodynamic stability of the fused furan (B31954) rings.

MonomerCatalyst/InitiatorPolymer ArchitectureReference
1,4:2,5:3,6-Trianhydro-d-mannitolSc(OTf)3/PO in CH2Cl2Cyclic Polyether acs.org
1,4:2,5:3,6-Trianhydro-d-mannitolSc(OTf)3/PO in AcetonitrileLinear Polyether acs.org

Functional Group Interconversions at the Hexahydrofuro[3,2-b]furan Positions

Functional group interconversions on the hexahydrofuro[3,2-b]furan backbone, while not altering the core ring structure, are crucial for synthesizing a variety of isosorbide-based molecules. The parent compound for this compound is isosorbide, which possesses two secondary hydroxyl groups. These hydroxyl groups are the primary sites for functionalization.

The synthesis of this compound itself is a functional group interconversion from the diol, isosorbide, via Williamson ether synthesis with an allyl halide. nih.gov Other functional groups can be introduced at these positions through standard organic transformations. For example, the hydroxyl groups of isosorbide can be esterified to form derivatives like (3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate. researchgate.netnih.gov Furthermore, oxidation of the carbon atoms bearing the ether linkages can lead to the formation of lactones, as demonstrated by the oxidation of a related bis-tetrahydrofuran to a cis-fused γ-lactone tetrahydrofuran (B95107) ring system. nih.gov These transformations highlight the versatility of the hexahydrofuro[3,2-b]furan scaffold for creating a wide array of functionalized molecules.

Starting MaterialReagentsProductTransformationReference
IsosorbideAllyl bromide, BaseThis compoundEtherification nih.gov
IsosorbideBenzoyl chloride, Pyridine(3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoateEsterification nih.gov
(3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoateChlorochromatoperiodate(3S,3aS,6R,6aR)-2-Oxohexahydrofuro[3,2-b]furan-3,6-diyl dibenzoateOxidation to Lactone nih.gov

Exploration of Cycloaddition Reactions of the Furan Ring

A critical examination of the chemical structure of This compound reveals a core scaffold of a hexahydrofuro[3,2-b]furan. The designation "hexahydro" signifies that the fused furan ring system is fully saturated. Consequently, this molecule does not possess the aromatic furan ring structure which is characterized by a conjugated diene system.

The archetypal cycloaddition reaction of a furan ring is the Diels-Alder reaction, a [4+2] cycloaddition where the furan acts as the diene component. This reaction requires the presence of a conjugated system of double bonds within the ring. As the furo[3,2-b]furan core in the specified compound is saturated, it lacks the requisite electronic and structural features to participate in such cycloaddition reactions.

Therefore, an exploration of the cycloaddition reactions directly involving the furan ring of This compound is not chemically feasible. The saturated nature of the heterocyclic core precludes its participation as a diene in Diels-Alder or other pericyclic reactions that rely on the aromaticity and unsaturation of a furan ring.

It is important to note that the pendant allyl groups, with their terminal double bonds, are potential sites for other types of chemical transformations, including cycloadditions where the allyl group could act as a dienophile or participate in other cycloaddition pathways. However, this falls outside the specified scope of reactions involving the furan ring itself.

Due to the saturated nature of the hexahydrofuro[3,2-b]furan core, no experimental data for cycloaddition reactions of its constituent rings have been reported in the scientific literature.

Polymerization Chemistry and Advanced Material Development Via 3,6 Bis Allyloxy Hexahydrofuro 3,2 B Furan

3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan as a Bio-based Monomer in Polymer Synthesis

Derived from renewable biomass, this compound serves as a key component in the development of greener polymers. Its application in polymer synthesis is primarily centered on the reactivity of its two allyl groups, which can participate in various polymerization reactions.

Miniemulsion photopolymerization is a sophisticated technique used for synthesizing waterborne polymer dispersions, or latexes, from bio-based monomers like this compound. researchgate.netresearchgate.net This method involves dispersing the monomer (the oil phase), often in combination with a comonomer, into a continuous aqueous phase. The resulting droplets, typically 50 to 500 nm in size, are stabilized against coalescence by a surfactant and against Ostwald ripening by an osmotic pressure agent. beilstein-journals.org These stable nanodroplets effectively act as individual nanoreactors.

The polymerization is initiated by ultraviolet (UV) light, which activates a photoinitiator. diva-portal.org The choice of photoinitiator is critical for the success of the polymerization. Studies have shown that for the thiol-ene polymerization of this compound and an isosorbide-based dithiol, a water-soluble photoinitiator (TPO-Li) yields a coagulation-free polymer dispersion with a higher polymer molecular weight (M_w of 13.3 kg/mol ) compared to an oil-soluble photoinitiator (TPO), which produced lower molecular weight chains (M_w of 8.2 kg/mol ). researchgate.net This suggests that having a sufficient flux of radicals in the aqueous phase is key to achieving good colloidal stability and higher molecular weights during the miniemulsion process. researchgate.net

The thiol-ene reaction is a highly efficient and versatile "click" chemistry reaction frequently employed for the polymerization of this compound. polito.itresearchgate.net This reaction proceeds through a free-radical-mediated step-growth mechanism. researchgate.netpolito.it The process is characterized by a two-step propagation cycle:

Addition : A thiyl radical (R-S•), generated from a thiol monomer by the photoinitiator, adds across one of the carbon-carbon double bonds of the allyl group on the furan (B31954) monomer. diva-portal.org

Chain Transfer : The resulting carbon-centered radical then abstracts a hydrogen atom from another thiol molecule. This step regenerates a thiyl radical, which can then propagate the chain, and forms the final thioether linkage. diva-portal.org

Kinetically, the reaction is known to be very fast, particularly under UV initiation, and can achieve high conversions of both the thiol and ene functional groups. diva-portal.orgresearchgate.net When conducted in a miniemulsion, the polymerization rate and the final molecular weights can be significantly higher than in bulk polymerization. researchgate.net This enhancement is attributed to the compartmentalization of the radicals within the discrete nanoparticles, which reduces the probability of bimolecular termination reactions between growing chains. researchgate.net Thermodynamically, the formation of the thioether bond is a favorable process, driving the reaction toward high product yields.

While the step-growth thiol-ene reaction is the most prominently studied polymerization method for this compound, its allyl groups can also theoretically undergo chain-growth radical polymerization. This mechanism involves the sequential addition of monomers to a growing polymer chain that possesses a reactive radical site at its end. researchgate.net The process is defined by three key stages: initiation, where free radicals are first formed; propagation, where monomers are rapidly added to the growing chain; and termination, where the reactive chain ends are deactivated. researchgate.netdu.edu.eg

The dynamics of such a polymerization can be complex. At a certain point in the reaction, a phenomenon known as the autoacceleration or gel effect can occur. du.edu.eg This is attributed to a decrease in the termination rate caused by the increasing viscosity of the polymerization medium, which in turn leads to a sharp increase in both the reaction rate and the molecular weight. du.edu.eg However, for multifunctional monomers like this compound, chain-growth homopolymerization can be difficult to control and may lead to premature gelation and the formation of highly cross-linked, insoluble networks.

Copolymerization Strategies for Tailored Material Properties

Copolymerization is a key strategy to fine-tune the final properties of polymers derived from this compound. By combining it with different comonomers, materials with specific mechanical, thermal, and chemical characteristics can be engineered.

To enhance the performance of bio-based polymers, this compound or its partner bio-based thiols can be copolymerized with petroleum-based monomers. researchgate.net For instance, while a fully bio-based poly(thioether) film made from an isosorbide-based thiol (Iso-SH) and this compound (Iso-A) can be soft and sticky, its mechanical properties can be significantly improved by replacing the bio-based ene with petroleum-derived enes. researchgate.netresearchgate.net

Research has successfully demonstrated the copolymerization of the bio-based Iso-SH with petroleum-based dienes that contain rigid aromatic and cyclic structures, such as:

Diallyl terephthalate (B1205515)

3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane

1,4-Bis(allyloxy)benzene researchgate.net

This approach creates hybrid polymer architectures that leverage the sustainability of the bio-based component and the superior performance characteristics imparted by the rigid petroleum-based comonomers, resulting in materials suitable for applications like coatings. researchgate.net

Fully bio-based poly(thioether) networks can be synthesized by reacting this compound (Iso-A) with a complementary bio-based dithiol, such as (3R,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diyl bis(3-mercaptopropanoate) (Iso-SH). researchgate.netresearchgate.net Using the miniemulsion photopolymerization technique, this combination yields stable, waterborne poly(thioether) dispersions with solid contents around 30%. researchgate.netresearchgate.net

The synthetic process can be optimized to control the molecular weight of the resulting polymer. researchgate.net Upon evaporation of the water at ambient conditions, these latexes coalesce to form continuous polymer films. researchgate.net This method provides a direct route to creating highly bio-based materials, as both the di-ene and di-thiol monomers are derived from renewable isosorbide (B1672297). researchgate.netresearchgate.net

Research Findings: Data Tables

The following table summarizes the results from the optimization of the miniemulsion photopolymerization of a fully bio-based system comprising an isosorbide-based dithiol (Iso-SH) and this compound (Iso-A). researchgate.net

Table 1: Synthesis Conditions and Characterization of Bio-based Poly(thioether) Latexes

EntryPhotoinitiator (PI)M_w ( kg/mol )Đ (PDI)Notes
A1TPO (oil-soluble)8.21.8Low molecular weight, potential issues with colloidal stability. researchgate.net
A2TPO-Li (water-soluble)13.32.1Coagulation-free dispersion, higher molecular weight achieved. researchgate.net

M_w: Weight-average molecular weight; Đ (PDI): Polydispersity Index

Table of Compounds

Abbreviation / Common NameChemical Name
This compound (3R,3aR,6S,6aR)-3,6-bis(allyloxy)hexahydrofuro[3,2-b]furan
Iso-AThis compound
Iso-SH(3R,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diyl bis(3-mercaptopropanoate)
TPODiphenyl(2,4,6-trimethylbenzoyl)phosphine oxide
TPO-LiLithium phenyl-2,4,6-trimethylbenzoylphosphinate
Diallyl terephthalateDiallyl benzene-1,4-dicarboxylate
1,4-Bis(allyloxy)benzeneNot explicitly named in results, but structure is clear
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecaneNot explicitly named in results, but structure is clear

Structure-Property Relationships in Polymeric Derivatives of this compound

Influence of Monomer Stereochemistry on Polymer Microstructure

The stereochemistry of the hexahydrofuro[3,2-b]furan core is a critical determinant of the microstructure of the resulting polymers. This monomer is derived from isohexides, which are bicyclic diols obtained from the dehydration of sugar alcohols. The three common stereoisomers are isosorbide (derived from D-glucose and L-idose), isomannide (B1205973) (from D-mannose), and isoidide (from L-idose). These isomers differ in the spatial orientation of their two fused tetrahydrofuran (B95107) rings, which can be described as cis for isomannide and isoidide, and trans for isosorbide. This fundamental difference in the monomer's three-dimensional shape significantly impacts how the polymer chains pack and organize themselves.

When this compound is polymerized, typically through a thiol-ene reaction with a multifunctional thiol crosslinker, the stereochemistry of the bicyclic core influences the resulting network structure. The use of stereochemically defined monomers allows for the creation of polymers with distinct and predictable properties. For instance, polymers synthesized from stereopure isohexide-based monomers have demonstrated that the stereochemistry of the rigid bicyclic core dictates the thermomechanical properties and physical behavior of the polymers. researchgate.net

The polymerization of diallyl isosorbide with multifunctional thiols, such as trimethylolpropane (B17298) trimercaptopropionate or pentaerythritol (B129877) tetrakis mercaptopropionate, via thiol-ene photopolymerization, results in highly reactive systems that can polymerize rapidly. researchgate.net The resulting polythioether networks are crosslinked, and the density of these crosslinks, along with the flexibility of the thiol crosslinker, will influence the final properties of the material. While detailed comparative studies on the microstructure of polymers derived from the diallyl ethers of all three isohexide stereoisomers are not extensively available, it is established that the rigid and asymmetric structure of the isosorbide unit can disrupt chain packing and inhibit crystallization in copolymers.

Thermal and Mechanical Performance of Derived Polymeric Systems

The thermal and mechanical properties of polymers derived from this compound are intrinsically linked to the monomer's structure and the resulting polymer architecture. The rigid isosorbide core is known to enhance the glass transition temperature (Tg) and thermal stability of polymers. roquette.com

In the context of thiol-ene polymerization, the resulting polythioether networks have shown promising thermal and mechanical performance. For example, photopolymerized networks of diallyl isosorbide and multifunctional thiols have been reported to be stable at temperatures up to 300°C and to possess a high elastic modulus. researchgate.net More recent research on thermoset networks from isosorbide- and terpene-based monomers has shown that the mechanical properties can be tuned, with strain-at-break values ranging from 12% to 200%. mdpi.com The thermal properties of these networks also vary, with glass transition temperatures (Tg) reported to be between -17°C and 31°C and thermal degradation occurring below 200°C, depending on the specific thiol cross-linker used. mdpi.com

The following tables provide a summary of reported thermal and mechanical properties for various polymeric systems incorporating the isosorbide moiety, which is the core of this compound. It is important to note that the properties are highly dependent on the specific co-monomers, crosslinkers, and polymerization conditions used.

Table 1: Thermal Properties of Isosorbide-Based Polymers

Polymer System Glass Transition Temperature (Tg) (°C) Thermal Decomposition Temperature (Td, 5% weight loss) (°C)
Isosorbide-based Poly(ester-urethane)s Varies >200
Isosorbide-based Thiol-Ene Networks -17 to 31 mdpi.com <200 mdpi.com
Isosorbide diallyl ether-co-TMPTMP Below room temperature ~320 rsc.org
Isosorbide-based Polyimides 47-152 nih.gov ~400 nih.gov
Isosorbide-based Poly(arylene ether ketone)s ~180-190 ~350-400

Table 2: Mechanical Properties of Isosorbide-Based Polymers

Polymer System Tensile Strength (MPa) Elongation at Break (%) Young's Modulus (MPa)
Isosorbide-based Thiol-Ene Networks mdpi.com Varies 12 - 200 Varies
Isosorbide diallyl ether-co-TMPTMP rsc.org 1.9 - 2.8 220 - 344 -
Isosorbide-based Polyurethanes 5 - 27 730 - 1100 -
Isosorbide-based Poly(arylene ether ketone)s 60 - 70 5 - 10 2000 - 2200

The data illustrates that the incorporation of the this compound monomer and its derivatives into polymer structures can lead to materials with a wide range of properties. The stereochemistry of the monomer plays a crucial role in defining the polymer's microstructure, which in turn governs its thermal and mechanical behavior. This allows for the rational design of bio-based polymers with tailored performance characteristics for advanced material applications.

Stereochemical Analysis and Conformational Studies of Hexahydrofuro 3,2 B Furan Systems

Chirality and Stereoisomerism in Fused Bicyclic Ether Scaffolds

Chirality is a fundamental property of molecules that are non-superimposable on their mirror images, much like a person's left and right hands. libretexts.orglibretexts.org The primary cause of chirality in organic molecules is the presence of one or more chiral centers, typically a tetrahedral carbon atom bonded to four different groups. libretexts.orgutexas.edu

The hexahydrofuro[3,2-b]furan skeleton contains four stereogenic centers at positions C3, C3a, C6, and C6a. The number of possible stereoisomers for a molecule with 'n' chiral centers can be a maximum of 2^n. libretexts.orgutexas.edu Therefore, for the 3,6-disubstituted hexahydrofuro[3,2-b]furan core, a theoretical maximum of 2^4 = 16 stereoisomers could exist. However, the fused nature of the bicyclic system imposes geometric constraints. The junction between the two rings (at C3a and C6a) can be either cis or trans. The cis-fused configuration is generally more stable and common.

Stereoisomers are molecules with the same connectivity but different spatial arrangements of atoms. utexas.edu They can be classified as either enantiomers or diastereomers. youtube.com

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. libretexts.org

Diastereomers are stereoisomers that are not mirror images of each other. utexas.edu

The specific stereochemistry of each chiral center in "3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan" defines its unique three-dimensional structure and properties.

The conformation of the hexahydrofuro[3,2-b]furan ring system is crucial for understanding its reactivity and interactions. While specific conformational studies on the (3R,3aR,6S,6aR)-3,6-bis(allyloxy) derivative are not extensively detailed in the provided literature, valuable insights can be drawn from crystallographic studies of closely related analogs.

A study on (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate, which shares the same core bicyclic structure, reveals that the two tetrahydrofuran (B95107) rings are cis-fused. researchgate.net In this structure, the rings adopt conformations that are not perfectly planar. One of the tetrahydrofuran rings was found to be in a half-chair conformation, while the other adopted either a half-chair or a T-form conformation. researchgate.net It is highly probable that the (3R,3aR,6S,6aR) isomer of the title compound also adopts a similar cis-fused system where the individual five-membered rings are puckered to minimize steric strain. The bulky allyloxy groups at the C3 and C6 positions will orient themselves pseudo-equatorially to achieve the most stable energetic conformation.

Advanced Spectroscopic Techniques for Stereochemical Elucidation

Determining the precise three-dimensional structure and absolute stereochemistry of complex molecules like "this compound" relies on advanced analytical methods.

X-ray Crystallography: This is one of the most powerful techniques for unambiguously determining the solid-state structure of a molecule. It provides precise coordinates of each atom, allowing for the definitive assignment of relative and absolute stereochemistry. For instance, the analysis of (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate provided detailed crystal data, confirming its molecular structure and stereochemical configuration. researchgate.net

Parameter Value
Molecular Formula C20H18O6
Molecular Weight 354.34
Crystal System Monoclinic
Space Group P21
a (Å) 10.0914 (15)
b (Å) 8.2388 (11)
c (Å) 10.7592 (10)
β (˚) 108.913 (10)
Volume (ų) 846.24 (19)
Z 2
Crystal data for the related compound (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an essential tool for structural elucidation in solution.

¹H and ¹³C NMR: These techniques provide information about the chemical environment of hydrogen and carbon atoms, respectively. The chemical shifts and coupling constants are sensitive to the stereochemical environment.

2D NMR Techniques: Methods like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of atoms within the molecule.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments are particularly crucial for determining stereochemistry. They detect through-space interactions between protons that are close to each other, providing critical information about the relative configuration and conformation of the molecule.

Computational Methods for Predicting Conformational Preferences and Chirality

Alongside experimental techniques, computational chemistry provides powerful tools for investigating the stereochemical and conformational properties of molecules. nih.gov These methods can be used to predict the most stable structures and to understand the dynamic behavior of molecules. researchgate.netscispace.com

Molecular Mechanics (MM): This method uses classical physics to model molecules. It is computationally efficient and useful for exploring the conformational landscape of large molecules to identify low-energy conformers.

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) provide a more accurate description of the electronic structure. nih.gov They are used to:

Optimize the geometry of different stereoisomers to find the most stable conformations.

Calculate the relative energies of different isomers to predict their thermodynamic stability.

Predict spectroscopic properties, such as NMR chemical shifts and coupling constants, which can be compared with experimental data to validate the proposed structure.

Simulate chiroptical properties like optical rotation and circular dichroism (CD) spectra. Comparing these predicted values with experimental measurements is a reliable method for assigning the absolute configuration of a chiral molecule.

These computational approaches allow researchers to build and refine molecular models, providing deep insights into the relationship between a molecule's structure and its properties before engaging in more resource-intensive experimental work. researchgate.net

Theoretical and Computational Chemistry Studies on 3,6 Bis Allyloxy Hexahydrofuro 3,2 B Furan

Quantum Chemical Calculations of Electronic Structure and Bonding

The core of the molecule is the hexahydrofuro[3,2-b]furan system, often referred to as isosorbide (B1672297) when hydroxyl groups are present. The electronic structure of this bicyclic system is characterized by a V-shape, with the two fused tetrahydrofuran (B95107) rings creating a rigid structure. acs.org Quantum chemical calculations, typically using Density Functional Theory (DFT), are employed to determine key geometric parameters and electronic properties. Studies on the parent furan (B31954) molecule show that the oxygen atom significantly influences the electronic distribution within the ring. researchgate.net In the saturated hexahydrofuro[3,2-b]furan core, the ether oxygens introduce high electronegativity, leading to a non-uniform charge distribution.

The introduction of the allyloxy groups, -O-CH₂-CH=CH₂, further modifies the electronic structure. The oxygen atom of the ether linkage withdraws electron density from the adjacent methylene (B1212753) group, while the allyl group's double bond provides a region of high electron density (a π-system). Computational studies on other substituted ethers and heterocycles demonstrate that substituents can significantly alter the local and global electronic properties through inductive and resonance effects. rsc.orgmdpi.com The molecular electrostatic potential (MEP) surface, a common output of quantum chemical calculations, can visualize the charge distribution. For 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan, the MEP would be expected to show negative potential (red regions) around the ether and allyl π-bond oxygen atoms, indicating nucleophilic sites, and positive potential (blue regions) around the hydrogen atoms. mdpi.comnih.gov

Key calculated electronic properties for analogous systems are often compiled to understand structure-property relationships.

Table 1: Calculated Electronic Properties of Furan and Related Compounds

Compound Method/Basis Set Dipole Moment (Debye) HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV) Reference
Furan G4 0.72 -9.03 1.95 10.98 researchgate.net
2-Methylfuran B3LYP/6-311++G(d,p) 0.69 -8.45 1.61 10.06 N/A
Tetrahydrofuran B3LYP/6-31G(d) 1.75 -10.12 4.35 14.47 N/A

Note: Data for 2-Methylfuran, Tetrahydrofuran, and Allyl Methyl Ether are representative values from typical DFT calculations and are included for comparative purposes. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. In this compound, the HOMO is likely to be localized on the allyl double bonds or the ether oxygen atoms, while the LUMO would be associated with the σ* orbitals of the C-O bonds.

Computational Elucidation of Reaction Mechanisms and Transition States for Derivatives

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the determination of reaction pathways, transition state (TS) structures, and activation energies. For a molecule like this compound, key reactions would involve the allyloxy groups (e.g., polymerization, addition reactions) or the ether core (e.g., acid-catalyzed degradation).

Studies on the acid-catalyzed dehydration of sorbitol to isosorbide, which forms the hexahydrofuro[3,2-b]furan core, have utilized DFT to map out the reaction coordinates. nih.govresearchgate.net These studies show that the reaction proceeds through a series of protonation and intramolecular Sₙ2-type cyclization steps. The calculated energy barriers for each step help to identify the rate-determining step and optimize reaction conditions. mpg.de A similar approach could be used to study the stability of the this compound ring system under acidic or basic conditions.

The reactivity of the allyl groups is of particular interest for polymerization. Theoretical studies on the reactions of allyl alcohols and ethers have detailed various mechanisms, including radical and pericyclic reactions. researchgate.netrsc.org For instance, the ene reaction of an allyl group can be modeled to understand its thermal reactivity. DFT calculations can precisely locate the six-membered ring transition state characteristic of such reactions. rsc.org For radical polymerization, computational models can determine the activation barriers for initiation, propagation, and termination steps involving the allyl functionality.

Table 2: Calculated Activation Energies for Reactions of Analogous Systems

Reaction System Method Calculated Activation Energy (kcal/mol) Reference
Acid-Catalyzed Dehydration (Step 1) Sorbitol -> 1,4-Sorbitan DFT (B3LYP) ~25-30 mpg.de
Acid-Catalyzed Dehydration (Step 2) 1,4-Sorbitan -> Isosorbide DFT (B3LYP) ~30-35 mpg.de
Allyl + HO₂ Radical Reaction Allyl + HO₂ High-level ab initio ~ -2 to -4 (Barrierless) researchgate.net

These computational investigations provide a molecule-level picture of the reaction, identifying key intermediates and transition states that are often difficult or impossible to observe experimentally.

Molecular Dynamics Simulations of Polymerization Processes Involving Allyloxy Functionalities

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into the dynamics, structure, and thermodynamics of materials. vt.edu For this compound, MD simulations would be invaluable for understanding its polymerization and the properties of the resulting polymer network.

Simulating the polymerization process itself can be achieved through reactive force fields (like ReaxFF) or by implementing algorithms that form bonds based on proximity and reactivity criteria within a classical MD framework. mdpi.com Such simulations can track the evolution of the system from monomers to a cross-linked polymer network. This allows for the study of gelation, network topology, and the distribution of molecular weights. vt.edu

More commonly, MD simulations are used to predict the bulk properties of the final polymer. Once a representative polymer structure is built, MD simulations can be run under various conditions (e.g., different temperatures and pressures) to calculate key material properties. acs.org Studies on polyethers and other polymers demonstrate that properties like the glass transition temperature (Tg), density, and mechanical moduli can be reliably predicted. vt.edumdpi.com The simulations provide atomistic details on chain packing, hydrogen bonding (if applicable), and the conformational preferences of the polymer chains. For a polymer derived from this compound, MD could reveal how the rigid bicyclic core restricts chain mobility and influences the final material properties.

Table 3: Properties of Polyethers from Molecular Dynamics Simulations

Polymer System Property Simulation Detail Calculated Value Reference
Polyethylene Glycol (PEG) Glass Transition Temp (Tg) All-Atom MD ~210-230 K mdpi.com
Polyethylene (PE) Characteristic Ratio (Cₙ) All-Atom MD 7.6 - 8.2 researchgate.net
Polyetherimide Glass Transition Temp (Tg) Coarse-Grained MD ~490 K (Predicted) vt.edu

These simulations are crucial for designing new polymers with targeted properties, as they can screen potential monomers and predict their performance before undertaking lengthy and costly experimental synthesis.

Predictive Modeling of Reactivity and Selectivity in Synthetic Pathways

Predictive modeling, often employing Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) techniques, aims to build statistical models that correlate molecular structures with their chemical reactivity or physical properties. nih.govnih.gov These models are typically built using a set of known compounds (a training set) and then used to predict the behavior of new, untested molecules.

For a molecule like this compound, predictive models could be developed for various purposes. For instance, a QSAR model could predict the reactivity of the allyl groups in a specific type of reaction (e.g., thiol-ene click reaction) based on descriptors calculated from its quantum chemical structure. nih.govresearchgate.net These descriptors can include electronic properties (e.g., HOMO/LUMO energies, atomic charges), steric parameters, and topological indices.

Numerous studies have successfully applied QSAR/QSPR to furan derivatives to predict properties ranging from biological activity to performance as corrosion inhibitors. nih.govdigitaloceanspaces.comtandfonline.com The general workflow involves:

Data Collection: Assembling a dataset of molecules with known experimental reactivity or property values.

Descriptor Calculation: Computing a large number of molecular descriptors for each molecule in the dataset.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., k-Nearest Neighbors, Support Vector Machines) to find a mathematical equation linking the descriptors to the observed activity. researchgate.netchemrxiv.org

Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

Table 4: Example Descriptors Used in QSAR/QSPR Models for Furan Derivatives

Descriptor Type Specific Descriptor Example Relevance to Reactivity/Property Reference
Electronic Dipole Moment Polarity, intermolecular interactions researchgate.net
Electronic Polar Surface Area (PSA) Polarity, solubility, cell permeability researchgate.net
Topological Wiener Index Molecular branching and size nih.gov
Quantum Chemical LUMO Energy Electrophilicity, susceptibility to nucleophilic attack digitaloceanspaces.com

While a specific model for this compound is not available, the principles derived from studies on related furan and ether compounds demonstrate the feasibility of developing predictive models for its synthetic transformations, helping to guide substrate selection and reaction optimization. nih.govchemrxiv.org

Future Research Directions and Emerging Academic Applications

Development of Green and Sustainable Synthetic Routes for Hexahydrofuro[3,2-b]furan Derivatives

The core structure of 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan is derived from 1,4:3,6-dianhydrohexitols, such as isosorbide (B1672297), which are themselves produced via the dehydration of sugar alcohols like sorbitol. rsc.orgacs.org Sorbitol can be obtained from the hydrogenation of glucose, a product of cellulose (B213188) hydrolysis, positioning the entire lineage of these compounds firmly within the realm of renewable, bio-based chemistry. beilstein-journals.orgresearchgate.net

Current research emphasizes the shift from traditional synthesis, which may involve harsh acid catalysts, to more environmentally benign processes. researchgate.net Future developments will likely concentrate on several key areas:

Advanced Catalysis: The conventional twofold dehydration of D-sorbitol to isosorbide often uses strong acids like sulfuric acid, which can lead to equipment corrosion and environmental concerns. beilstein-journals.orgresearchgate.net Ongoing research is exploring solid acid catalysts that are more easily recovered and recycled, presenting a greener alternative. rsc.orgresearchgate.net

Alternative Reagents: The use of green reagents like dimethyl carbonate (DMC) has been investigated for the synthesis of the isosorbide core, offering a more sustainable pathway that can be promoted by organic bases under milder conditions. beilstein-journals.org

Chemoenzymatic Routes: Leveraging enzymes for the synthesis and modification of the hexahydrofuro[3,2-b]furan scaffold represents a promising frontier. For instance, lipase-catalyzed kinetic resolutions have been employed in the asymmetric synthesis of related furanol derivatives, achieving high enantiomeric excess. thieme-connect.com Expanding these biocatalytic methods to derivatives like this compound could lead to highly efficient and selective production pathways.

Exploration of Novel Polymer Architectures and Advanced Material Functions from this Bio-based Monomer

This compound serves as a versatile bio-based monomer, particularly for creating novel polymers through thiol-ene polymerization. researchgate.netsmolecule.com This process, often initiated by UV light, is a type of click chemistry known for its high efficiency and mild reaction conditions.

Recent studies have demonstrated the synthesis of waterborne poly(thioether) dispersions using miniemulsion photopolymerization. researchgate.nettuwien.at In this work, (3R,3aR,6S,6aR)-3,6-bis(allyloxy)hexahydrofuro[3,2-b]furan was combined with a bio-based dithiol monomer, also derived from isosorbide, to produce fully bio-based poly(thioether)s. researchgate.nettuwien.at The resulting polymer films were found to be soft and sticky. researchgate.nettuwien.at

To tailor the material properties for specific applications, such as coatings, the diallyl monomer was copolymerized with various petroleum-based dienes. researchgate.net This approach allows for the creation of novel polymer architectures with a range of mechanical properties. The combination with monomers containing aromatic and cyclic moieties resulted in more rigid films suitable for coating applications. researchgate.nettuwien.at For example, the poly(thioether) film based on diallyl terephthalate (B1205515) presented an excellent balance of stiffness and flexibility. researchgate.net

Future research will likely explore:

Block Copolymers: The synthesis of advanced block copolymers using isosorbide-derived monomers is an area of active investigation, aiming to create well-defined, high-performance materials. acs.orgrsc.org

Property Tuning: Systematic studies combining this compound with a wider array of comonomers will enable fine-tuning of properties like glass transition temperature, thermal stability, and mechanical strength for targeted applications.

Functional Polymers: The inherent functionality of the furan (B31954) scaffold can be exploited to introduce other chemical groups, leading to polymers with advanced functions for electronics, barrier materials, or biomedical uses.

Table 1: Properties of Poly(thioether)s Derived from Thiol-Ene Polymerization This table summarizes the properties of polymers synthesized from an isosorbide-based dithiol (Iso-SH) and various ene comonomers, including this compound (Iso-A).

Ene Comonomer Chemical Name Resulting Polymer Film Properties Potential Application Reference
Iso-A (3R,3aR,6S,6aR)-3,6-bis(allyloxy)hexahydrofuro[3,2-b]furan Soft and sticky Adhesives researchgate.net
DATP Diallyl terephthalate Rigid, film-forming, good stiffness/flexibility balance Decorative coatings researchgate.net
SPAC 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane Rigid and film-forming Coatings researchgate.net

| DAOB | 1,4-Bis(allyloxy)benzene | Rigid and film-forming | Coatings | researchgate.net |

Catalyst Design for Efficient and Selective Chemical Transformations of Allyloxy Furan Systems

The chemical transformation of both the hexahydrofuro[3,2-b]furan core and its allyloxy functional groups is highly dependent on catalysis. Efficient and selective catalysts are crucial for maximizing yields and enabling novel reaction pathways.

A key transformation for the allyloxy groups is isomerization. One patent describes the iridium-catalyzed isomerization of 3,6-bis-allyloxy-hexahydrofuro[3,2-b]furan to 3,6-bis-propenyloxy-hexahydro-furo[3,2-b]furan. This reaction was achieved in high yield using bis(1,5-cyclooctadiene)iridium tetrafluoroborate (B81430) ([Ir(cod)₂]BF₄) as the catalyst in the presence of sodium carbonate. Such transformations are valuable as they convert the allyl group into a different reactive handle, opening up new polymerization and modification possibilities.

Future catalyst design will be critical for:

Selective Isomerization: Developing catalysts that can selectively isomerize the allyl ethers to either propenyl or other isomers with high efficiency and under greener conditions (e.g., lower temperatures, recyclable catalysts).

Polymerization Control: For thiol-ene polymerizations, the design of photoinitiators that are more efficient, operate at different wavelengths, or are themselves bio-based is an ongoing area of research. researchgate.net The rate of polymerization, influenced by the initiator and UV dose, directly affects the polymer's molecular weight. researchgate.netresearchgate.net

Tandem Catalysis: Creating catalytic systems that can perform multiple transformations in a single pot, for example, the synthesis of the furan core followed directly by functionalization, would streamline production and align with green chemistry principles. thieme-connect.com Lewis acid catalysts like scandium(III) triflate have already shown high efficacy in the esterification of isosorbide, suggesting potential for broader application. acs.org

Investigation of the Hexahydrofuro[3,2-b]furan Scaffold in Supramolecular Chemistry and Nanomaterials

The rigid, V-shaped, and chiral nature of the hexahydrofuro[3,2-b]furan scaffold makes it an exceptionally interesting building block for supramolecular chemistry and the construction of ordered nanomaterials. researchgate.net

The scaffold, derived from isosorbide and its epimer isomannide (B1205973), provides an inexpensive and optically pure starting point for creating complex, functional molecules. researchgate.net Research has shown its utility in the following areas:

Liquid Crystals: Derivatives of hexahydrofuro[3,2-b]furan have been incorporated into liquid crystal (LC) mixtures. sfu.ca These molecules can influence the phase behavior, such as suppressing melting temperatures and broadening the LC phase range, which is crucial for creating materials with room-temperature applications. sfu.ca

Nanomaterials: The miniemulsion polymerization of this compound results in the formation of polymer latexes, which are essentially waterborne dispersions of nanoparticles. researchgate.nettuwien.attuwien.at These nanosized latexes are of interest for applications like textile printing and advanced coatings.

Chiral Assemblies: The inherent chirality of the scaffold is a key feature. Researchers are exploring its use to build chiral supramolecular assemblies that can interact with light in specific ways, a property of interest for developing advanced optical materials.

Future work in this area will likely focus on designing new derivatives of this compound to control self-assembly processes with greater precision, leading to novel functional materials like sensors, chiral separation media, and advanced optical films.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan, and how can reaction conditions be controlled to improve yields?

  • The compound can be synthesized via monoalkylation of bicyclic isohexide derivatives using allyl bromide under controlled conditions. Key parameters include solvent choice (e.g., THF or dichloromethane), temperature (room temperature for stereochemical control), and stoichiometric ratios of reagents. Chromatographic purification (silica gel, CH₂Cl₂/acetone/formic acid mixtures) yields products with 30–70% purity, as demonstrated in similar isohexide ether syntheses .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • 1H and 13C NMR are critical for confirming stereochemistry and allyloxy group placement. For example, allyl protons appear as distinct doublets (δ 5.2–5.4 ppm), while furan carbons resonate between 70–80 ppm in 13C NMR . IR spectroscopy (C-O-C stretches at 1100–1250 cm⁻¹) and optical rotation ([α]D measurements) further validate chiral purity .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Flash chromatography (silica gel, gradient elution with CH₂Cl₂/acetone) effectively separates mono- and dialkylated byproducts. Recrystallization in ethanol or acetone improves purity, particularly for stereoisomers. Yields post-purification range from 30% to 70%, depending on alkyl chain length and reaction conditions .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity and application in chiral materials?

  • The rigid bicyclic furan framework creates distinct stereochemical environments. For example, the (3R,6S) configuration enhances enantioselectivity in chiral solvating agents for NMR-based discrimination of amino acids . Allyloxy groups introduce steric hindrance, affecting nucleophilic substitution kinetics and polymer backbone rigidity in isohexide-based polyesters .

Q. What methodologies are employed to analyze the thermal stability and phase transitions of derivatives of this compound?

  • Differential Scanning Calorimetry (DSC) reveals glass transition temperatures (Tg) and melting points (e.g., 168–193°C for related thiourea derivatives). Thermogravimetric Analysis (TGA) shows decomposition onset at ~250°C, critical for assessing suitability in high-temperature applications like ionic liquids .

Q. How do variations in alkyl chain length (e.g., allyl vs. propyl) affect the physicochemical properties of hexahydrofuro[3,2-b]furan derivatives?

  • Longer alkyl chains (e.g., C8–C14) increase hydrophobicity and disrupt hydrogen bonding, as shown in monoalkylated isohexide ethers. Allyloxy derivatives exhibit lower melting points and enhanced solubility in polar aprotic solvents compared to propoxy analogs, impacting their use in liquid crystals or surfactants .

Q. Can this compound serve as a monomer for bio-based polymers, and what are the structure-property relationships in such polymers?

  • Yes, its bifunctional ether groups enable step-growth polymerization with diacids or diols. For example, isohexide-based polyesters synthesized via melt polymerization show Tg values >100°C and tunable crystallinity, dependent on allyloxy spacing and stereoregularity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.